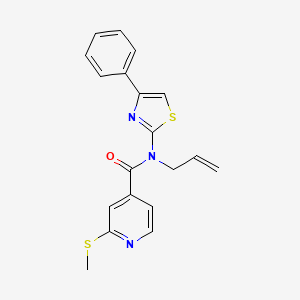

2-Methylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylpyridine-4-carboxamide

Description

Properties

IUPAC Name |

2-methylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3OS2/c1-3-11-22(18(23)15-9-10-20-17(12-15)24-2)19-21-16(13-25-19)14-7-5-4-6-8-14/h3-10,12-13H,1,11H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCRQGLVEFLWRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=C1)C(=O)N(CC=C)C2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-Methylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylpyridine-4-carboxamide is a member of a class of organic compounds known for their diverse biological activities, particularly in medicinal chemistry. This article examines its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, as well as its mechanism of action and potential therapeutic applications.

Structural Characteristics

The compound features a complex structure that includes:

- Thiazole moiety : Known for its role in various biological activities.

- Pyridine ring : Contributes to the compound's reactivity and interaction with biological targets.

- Methylsulfanyl group : Enhances the compound's solubility and biological interaction potential.

Anticancer Properties

Research indicates that compounds containing thiazole and pyridine derivatives exhibit significant anticancer activity. Specifically, This compound has shown promising results against various cancer cell lines:

- Triple-negative breast cancer (TNBC) : This compound demonstrated selective antiproliferative effects on TNBC cells while sparing non-cancerous cells. The mechanism involves the inhibition of cell proliferation pathways, potentially through the modulation of signaling pathways involved in cell survival and apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives similar to this compound possess moderate to good antimicrobial activity against various pathogens:

| Pathogen | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Good |

| Candida albicans | Moderate |

In vitro studies indicate that the presence of the thiazole ring enhances the compound's ability to disrupt microbial cell membranes, leading to increased efficacy against bacterial and fungal strains .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound may exhibit anti-inflammatory effects. Research has highlighted that related thiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

- COX Inhibition : Compounds structurally related to This compound showed IC50 values ranging from 0.10 to 0.31 µM for COX-2 inhibition, indicating a strong potential for reducing inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.

Case Studies

Several studies have explored the biological activities of thiazole derivatives similar to this compound:

-

Study on Anticancer Activity :

- A study demonstrated that a related thiazole derivative significantly inhibited the growth of breast cancer cells in vitro. The compound was found to induce apoptosis via mitochondrial pathways.

-

Antimicrobial Screening :

- A series of thiazole derivatives were screened against common bacterial strains. Results indicated that modifications in the side chains could enhance antimicrobial potency.

-

Inflammation Models :

- In animal models of inflammation, compounds similar to this one showed reduced swelling and pain, correlating with decreased COX activity.

Scientific Research Applications

The biological activities of 2-Methylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylpyridine-4-carboxamide have been studied extensively. Key areas of interest include:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including:

- Breast Cancer

- Colon Cancer

- Cervical Cancer

Studies employing quantitative structure–activity relationship (QSAR) methods have demonstrated that structural modifications can enhance its cytotoxic effects against these cancer types .

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been tested against multiple bacterial strains and fungi, showing efficacy in inhibiting growth. For instance:

- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Demonstrated effectiveness against common fungal pathogens.

These properties suggest potential applications in treating infectious diseases .

Case Studies

Several studies have documented the effectiveness of this compound:

-

Study on Anticancer Activity :

- A study published in a peer-reviewed journal evaluated the compound's effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis in breast and colon cancer cells.

- Antimicrobial Efficacy Study :

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Modifications

The following compounds share core structural motifs with the target molecule, enabling comparative analysis:

*Calculated based on molecular formulas.

Key Observations:

Conformational Effects : The N-prop-2-enyl group introduces steric bulk and π-electron density, which may alter binding to biological targets compared to simpler carboxamides.

Physicochemical and Structural Analysis

The target compound’s higher logP and rotatable bonds may enhance tissue penetration but reduce aqueous solubility compared to simpler analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylpyridine-4-carboxamide, and what methodological considerations are critical for optimizing yield?

- Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the pyridine-4-carboxamide core via condensation of pyridine-4-carbonyl chloride with a substituted thiazol-2-amine.

- Step 2 : Introduction of the methylsulfanyl group through nucleophilic substitution under anhydrous conditions (e.g., using NaH/DMF as a base).

- Step 3 : Prop-2-enyl (allyl) group attachment via alkylation, requiring controlled temperature (0–5°C) to avoid side reactions.

Key methodological considerations: - Use of HPLC-purified intermediates to ensure purity ≥98% .

- Monitoring reaction progress via TLC or LC-MS to optimize stoichiometry and reaction time.

Q. How is the structural identity of this compound validated in academic research?

- Answer : A combination of techniques is employed:

- X-ray crystallography : Single-crystal diffraction using SHELXL for refinement . For example, resolving the thiazol-2-yl and pyridine ring orientation to confirm stereochemistry.

- NMR spectroscopy : 1H/13C NMR to verify proton environments (e.g., allyl group protons at δ 5.2–5.8 ppm) and carbon backbone integrity.

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 385.12).

- Cross-validation with computational tools (e.g., SIR97 for crystallographic data analysis) ensures structural accuracy .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the biological relevance of the methylsulfanyl and thiazol-2-yl moieties?

- Answer :

- Step 1 : Synthesize analogues with substitutions (e.g., replacing methylsulfanyl with ethylsulfanyl or removing the thiazol ring).

- Step 2 : Assess biological activity in target assays (e.g., enzyme inhibition or receptor binding). For example:

- Compare IC50 values of analogues in kinase inhibition assays.

- Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with the thiazol-2-yl group in hydrophobic pockets.

- Step 3 : Validate selectivity via counter-screens against off-target proteins.

Methodological note: Maintain consistent assay conditions (pH, temperature) to isolate substituent effects .

Q. What strategies resolve contradictory data in pharmacological assays involving this compound?

- Answer : Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times.

- Solution stability : Degradation in DMSO >72 hours, requiring fresh stock preparation .

Mitigation strategies: - Replicate experiments across independent labs with standardized protocols.

- Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays).

- Conduct stability studies (e.g., LC-MS monitoring under assay conditions) .

Q. How should researchers address discrepancies in crystallographic data during structure refinement?

- Answer : Common issues include:

- Disordered atoms : Use SHELXL’s PART instruction to model alternative conformations .

- Twinned crystals : Apply SIR97’s twin refinement module with Hooft statistics to validate .

- Resolution limits : For low-resolution data (<1.5 Å), prioritize restraints on bond lengths/angles during SHELXL refinement .

Validation: Cross-check with CCDC databases for geometric outliers (e.g., bond distances in thiazol rings).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.